6-Methoxy-2-hexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

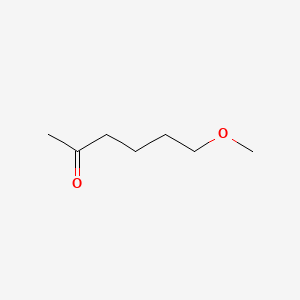

Structure

3D Structure

Properties

CAS No. |

29006-00-6 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

6-methoxyhexan-2-one |

InChI |

InChI=1S/C7H14O2/c1-7(8)5-3-4-6-9-2/h3-6H2,1-2H3 |

InChI Key |

BBFYIMIWUNYAAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCOC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-2-hexanone

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Methoxy-2-hexanone, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its characteristics, spectral information, and proposed methodologies for its synthesis and analysis.

Chemical and Physical Properties

This compound is an organic compound classified as a ketone and an ether.[1] Its core structure consists of a six-carbon chain with a ketone functional group at the second position and a methoxy group at the sixth position.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 29006-00-6 | [2] |

| Molecular Formula | C₇H₁₄O₂ | [2] |

| Molecular Weight | 130.18 g/mol | [2] |

| IUPAC Name | 6-methoxyhexan-2-one | [2] |

| SMILES | CC(=O)CCCCOC | [1] |

| InChI | InChI=1S/C7H14O2/c1-7(8)5-3-4-6-9-2/h3-6H2,1-2H3 | [1] |

| Predicted XLogP3 | 0.4 | [2] |

| Monoisotopic Mass | 130.099379685 Da | [2] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Spectroscopic Data | Key Features | Source |

| ¹³C NMR | Data available, specific shifts not detailed in search results. | [2] |

| IR (Vapor Phase) | Data available, specific absorption bands not detailed in search results. A prominent peak for the C=O stretch is expected around 1715 cm⁻¹. | [2] |

| Mass Spectrometry (GC-MS) | Top mass-to-charge ratio (m/z) peaks at 43 and 45. | [2] |

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 6-Chloro-2-hexanone.

Reaction:

Materials:

-

6-Chloro-2-hexanone

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol (MeOH) as the solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Chloro-2-hexanone in anhydrous methanol.

-

Add a stoichiometric equivalent of sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Proposed Purification: Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.

Procedure:

-

Set up a fractional distillation apparatus with a vacuum source.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure and heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Instrumentation: A standard GC-MS system.

-

Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane column, is suitable.

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient can be employed, for instance, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.

-

Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

-

MS Detection: Electron ionization (EI) at 70 eV is typically used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure by analyzing the environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Procedure: Dissolve a small amount of the purified compound in the deuterated solvent and transfer it to an NMR tube. Acquire the ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: As a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

-

Procedure: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer. A strong absorption band characteristic of the ketone C=O stretch is expected around 1715 cm⁻¹.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

General Analytical Workflow

Caption: General workflow for the analytical characterization of this compound.

References

In-Depth Technical Guide: 6-Methoxy-2-hexanone (CAS: 29006-00-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-hexanone, with the CAS number 29006-00-6, is a ketone-containing organic compound with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. Its structure, featuring both a carbonyl group and a terminal methoxy group, provides two reactive sites for further chemical modifications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its spectral data.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29006-00-6 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [1][3] |

| Molecular Weight | 130.18 g/mol | [1][4] |

| IUPAC Name | 6-methoxyhexan-2-one | [1] |

| Synonyms | This compound, 4-Methoxybutyl Methyl Ketone | [1] |

| Appearance | Colorless to pale yellow liquid (presumed) | [5] |

| Boiling Point | ~171.00 °C (estimated for 6-methoxy-2-methyl-3-hexanone) | [5] |

| Melting Point | ~-81.00 °C (estimated for 6-methoxy-2-methyl-3-hexanone) | [5] |

| Density | ~0.8575 g/cm³ (estimated for 6-methoxy-2-methyl-3-hexanone) | [5] |

| Solubility | Expected to have moderate solubility in water and high solubility in organic solvents. | [5] |

Experimental Protocols: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the peer-reviewed literature. However, a plausible synthetic route can be adapted from a patented procedure for a structurally related compound, 6-methoxy-6-methylheptan-2-one. The proposed synthesis involves the acid-catalyzed methoxylation of 5-hexen-2-one.

3.1. Proposed Synthesis of this compound from 5-Hexen-2-one

This protocol describes the acid-catalyzed addition of methanol to the double bond of 5-hexen-2-one to yield this compound.

Materials:

-

5-Hexen-2-one (CAS: 109-49-9)[6]

-

Methanol (anhydrous)

-

Sulfuric acid (95-97%)

-

Sodium carbonate

-

Tert-butyl methyl ether (MTBE)

-

Sodium sulfate (anhydrous)

-

Deionized water

Equipment:

-

1000 mL glass reactor with a stirrer, thermometer, and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 1000 mL glass reactor, add 1.0 mole of 5-hexen-2-one and 5.0 moles of anhydrous methanol.

-

Acid Addition: With stirring, slowly add 0.02 moles of concentrated sulfuric acid (95-97%) to the reaction mixture.

-

Reaction: Heat the mixture to 50°C and maintain this temperature with continuous stirring for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature (approximately 20°C). Carefully add 0.02 moles of sodium carbonate to neutralize the sulfuric acid and stir for 1 hour.

-

Solvent Removal: Remove the excess methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the residue, add 200 mL of deionized water. Extract the aqueous layer twice with 100 mL portions of tert-butyl methyl ether.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure (20 mbar, 50°C) to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Spectroscopic Data

Spectroscopic data for this compound is available from the PubChem database.[1] A summary of the key spectral features is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹³C NMR | Spectral data is available on PubChem.[1] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z = 43, 45, and 98.[1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum is available on PubChem.[1] |

Visualizations

5.1. Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. All chemical handling and reactions should be performed by qualified professionals in a well-equipped laboratory with appropriate safety precautions. The physical properties and synthesis protocol are based on the best available information and may require experimental validation.

References

- 1. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 29006-00-6 [chemicalbook.com]

- 3. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 29006-00-6 | Benchchem [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 5-Hexene-2-one | C6H10O | CID 7989 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methoxy-2-hexanone

IUPAC Name: 6-methoxyhexan-2-one

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information on 6-methoxy-2-hexanone, including its chemical identity and computed physicochemical properties. While extensive experimental data is limited in publicly accessible literature, this document consolidates the current knowledge.

Chemical Identity and Properties

This compound is a ketone with a methoxy group at the 6-position. Its fundamental properties are summarized in the table below. It is important to note that much of the available data is computationally predicted rather than experimentally verified.

| Property | Value | Source |

| IUPAC Name | 6-methoxyhexan-2-one | [1] |

| CAS Number | 29006-00-6 | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1] |

| Canonical SMILES | CC(=O)CCCCOC | [1] |

| InChI Key | BBFYIMIWUNYAAX-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 0.4 | [1] |

| Monoisotopic Mass | 130.099379685 Da | [1][2] |

Spectroscopic Data

While detailed experimental protocols for the acquisition of spectroscopic data are not available in the reviewed literature, the existence of the following spectra is noted in chemical databases. This information can be valuable for the structural confirmation of this compound.

-

¹³C NMR Spectroscopy: Data is available, which would be crucial for identifying the carbon skeleton and the position of the carbonyl and methoxy groups.[1]

-

Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry data is available, providing information on the fragmentation pattern of the molecule, which aids in its identification and structural elucidation.[1]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available, which would show characteristic absorption bands for the carbonyl (C=O) and ether (C-O-C) functional groups.[1]

Synthesis and Experimental Protocols

Caption: Conceptual workflow for the synthesis of 6-methoxyhexan-2-one.

Applications and Biological Activity

Currently, there is a notable lack of specific information regarding the applications or biological activity of this compound in the reviewed scientific literature and patents. Research into structurally similar compounds, such as other methoxylated ketones or hexanone derivatives, may offer insights into potential areas of investigation. For instance, various ketones are explored as intermediates in pharmaceutical synthesis.

Conclusion

This technical guide consolidates the available information on this compound. While its fundamental chemical identity is established, there is a clear opportunity for further research to determine its experimental physicochemical properties, develop and publish detailed synthetic protocols, and explore its potential applications and biological activities. Such studies would significantly enhance the understanding of this compound and its potential utility for researchers and drug development professionals.

References

Spectroscopic Profile of 6-Methoxy-2-hexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxy-2-hexanone (CAS No: 29006-00-6), a ketone with potential applications in various research and development sectors. This document presents available spectroscopic data, outlines detailed experimental protocols for acquiring such data, and includes visualizations of the analytical workflows.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data available for this compound, providing a quantitative basis for its identification and characterization.

Table 1: Mass Spectrometry Data

Mass spectrometry of this compound reveals a characteristic fragmentation pattern. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular weight of 130.18 g/mol .[1] The major fragments observed are summarized below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment Assignment |

| 43 | Base Peak | [CH₃CO]⁺ |

| 45 | High | [C₂H₅O]⁺ |

| 98 | High | [M - CH₄O]⁺ |

Predicted Collision Cross Section (CCS) values for various adducts have also been calculated and are available in public databases.[2]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While publicly available experimental ¹H and ¹³C NMR spectra with detailed peak assignments are limited, predicted data and typical chemical shift ranges provide valuable structural information.

¹H NMR (Proton NMR)

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.1 | s | 3H | H-1 (CH₃-C=O) |

| ~2.4 | t | 2H | H-3 (-C(=O)-CH₂-) |

| ~1.6 | m | 2H | H-4 (-CH₂-) |

| ~1.5 | m | 2H | H-5 (-CH₂-) |

| ~3.3 | t | 2H | H-6 (-CH₂-O-) |

| ~3.3 | s | 3H | Methoxy (-O-CH₃) |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| ~209 | C-2 (C=O) |

| ~58 | Methoxy (-O-CH₃) |

| ~72 | C-6 (-CH₂-O-) |

| ~43 | C-3 (-C(=O)-CH₂-) |

| ~29 | C-1 (CH₃-C=O) |

| ~28 | C-5 (-CH₂-) |

| ~20 | C-4 (-CH₂-) |

Table 3: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by the following key absorption bands, indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~2940, ~2860 | Medium-Strong | C-H Stretch | Alkane |

| ~1120 | Strong | C-O Stretch | Ether |

| ~1460, ~1370 | Medium | C-H Bend | Alkane |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled experiment (e.g., using a broadband decoupler) is performed to simplify the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The MS is typically an electron ionization (EI) single quadrupole or ion trap analyzer.

-

Gas Chromatography:

-

Injector: 1 µL of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization. A split injection mode is commonly used.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is used for separation.

-

Oven Program: A temperature gradient is applied to the oven to separate the components of the sample. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

-

Mass Spectrometry:

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV) to generate a molecular ion and fragment ions.

-

Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detector: The abundance of each ion is measured.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is first recorded.

-

The sample (as a thin film between the plates) is then placed in the sample holder.

-

The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions (in wavenumbers) and intensities of the absorption bands are then analyzed.

References

A Technical Guide to the Molecular Weight of 6-Methoxy-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of 6-Methoxy-2-hexanone, a key parameter in chemical synthesis, analytical characterization, and various research applications. This document outlines the compound's fundamental properties, the methodology for molecular weight determination, and a visual representation of the calculation process.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₇H₁₄O₂.[1][2][3] It is structurally characterized by a hexanone backbone with a methoxy group at the sixth carbon position. A comprehensive summary of its key chemical identifiers and properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1][2] |

| IUPAC Name | 6-methoxyhexan-2-one | PubChem[2] |

| CAS Number | 29006-00-6 | ChemicalBook[4] |

| Molecular Weight | 130.18 g/mol | PubChem[2] |

| Monoisotopic Mass | 130.09938 Da | PubChem[1] |

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula of this compound, C₇H₁₄O₂, indicates that each molecule is composed of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.

The calculation employs the standard atomic weights of these elements as recommended by the International Union of Pure and Applied Chemistry (IUPAC). For this calculation, the conventional atomic weights are used:

The molecular weight (MW) is calculated as follows:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of O atoms × Atomic weight of O) MW = (7 × 12.011) + (14 × 1.008) + (2 × 15.999) MW = 84.077 + 14.112 + 31.998 MW = 130.187 g/mol

This calculated value is consistent with the published molecular weight of 130.18 g/mol .[2][3]

Experimental Determination of Molecular Weight

While the molecular weight can be accurately calculated from the molecular formula, it is often confirmed experimentally using techniques such as mass spectrometry. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This technique provides a precise determination of the molecular mass and can also yield the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process of calculating the molecular weight of this compound from its molecular formula and the standard atomic weights of its constituent elements.

Caption: Molecular weight calculation workflow.

References

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-methoxy-2-hexanone, a valuable ketone in various chemical syntheses. The information presented is curated for researchers, scientists, and professionals in the field of drug development, with a focus on detailed methodologies, quantitative data, and clear visual representations of the synthetic pathways.

Executive Summary

This compound can be effectively synthesized through several distinct pathways. This guide details three primary methods:

-

Nucleophilic Substitution of 6-Chloro-2-hexanone: A robust and straightforward approach involving the displacement of a halide with a methoxide group, a classic example of the Williamson ether synthesis.

-

Oxidation of 6-Methoxy-2-hexanol: A reliable method that transforms the corresponding secondary alcohol into the target ketone using common oxidizing agents.

-

Grignard Reaction with an Acetaldehyde Equivalent: A versatile carbon-carbon bond-forming strategy that allows for the construction of the carbon skeleton and subsequent functional group manipulation.

Each of these routes offers distinct advantages and involves a series of well-established chemical transformations. The selection of a particular route may depend on the availability of starting materials, desired scale of synthesis, and laboratory capabilities.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for easy comparison of yields and key reaction parameters.

| Route | Starting Material | Key Transformation | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | 6-Chloro-2-hexanone | Williamson Ether Synthesis | Sodium methoxide | Methanol | Reflux | Several hours | High (estimated >80%) |

| 2 | 6-Methoxy-2-hexanol | Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temperature | 2-4 hours | Good to high |

| 3 | 4-Methoxybutyl bromide | Grignard Reaction & Oxidation | Mg, Acetaldehyde, PCC | Diethyl ether, Dichloromethane | 0 to RT | Multi-step | Moderate to good |

Experimental Protocols

Route 1: Synthesis from 6-Chloro-2-hexanone (Williamson Ether Synthesis)

This route is predicated on the synthesis of the precursor, 6-chloro-2-hexanone, followed by a nucleophilic substitution.

Step 1a: Synthesis of 6-Chloro-2-hexanone from 1-Methylcyclopentanol

-

Protocol: To a solution of 1-methylcyclopentanol in a suitable solvent such as dichloromethane, is added sodium hypochlorite in the presence of acetic acid at a temperature of 0-20°C. The reaction mixture is stirred for a sufficient period to form 1-methylcyclopentyl hypochlorite. The intermediate is then heated to 30-60°C to induce rearrangement to 6-chloro-2-hexanone. The product can be isolated by distillation.

-

Quantitative Data: This process can afford 6-chloro-2-hexanone in yields of up to 80%.

Step 1b: Synthesis of this compound

-

Protocol: A solution of 6-chloro-2-hexanone is added to a solution of sodium methoxide in methanol. The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC or GC). After cooling, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove inorganic salts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to afford this compound. Further purification can be achieved by distillation.

-

Quantitative Data: While a specific yield for this reaction was not found in the literature, Williamson ether syntheses of this type are generally high-yielding, often exceeding 80-90%.

Route 2: Synthesis from 6-Methoxy-2-hexanol (Oxidation)

This route relies on the availability of 6-methoxy-2-hexanol, which can be prepared and then oxidized.

Step 2a: Synthesis of 6-Methoxy-2-hexanol

-

Protocol: A plausible route to 6-methoxy-2-hexanol involves the reduction of this compound. However, for a distinct synthetic approach, one could start from a different precursor. A potential method involves the reaction of a suitable Grignard reagent with an epoxide. For instance, the reaction of 4-methoxybutylmagnesium bromide with propylene oxide would yield 6-methoxy-2-hexanol after acidic workup.

-

Quantitative Data: The synthesis of the precursor alcohol is a crucial step, and yields would be dependent on the specific method chosen.

Step 2b: Oxidation of 6-Methoxy-2-hexanol to this compound [1][2][3][4][5]

-

Protocol: To a stirred suspension of pyridinium chlorochromate (PCC) and celite in anhydrous dichloromethane, a solution of 6-methoxy-2-hexanol in dichloromethane is added in one portion.[2] The reaction mixture is stirred at room temperature for 2-4 hours.[2] The progress of the reaction is monitored by TLC. Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure to yield this compound.

-

Quantitative Data: The oxidation of secondary alcohols with PCC is a well-established and efficient method, typically providing the corresponding ketones in good to high yields.

Route 3: Synthesis via Grignard Reaction

This approach builds the carbon skeleton of the target molecule using a Grignard reagent.

Step 3a: Formation of 4-Methoxybutylmagnesium Bromide

-

Protocol: Magnesium turnings are placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of 4-methoxybutyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is typically initiated with a small crystal of iodine. Once the reaction begins, the remaining solution of the alkyl bromide is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

Step 3b: Reaction with Acetaldehyde

-

Protocol: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of acetaldehyde in anhydrous diethyl ether is added dropwise with stirring. The reaction is exothermic and the temperature should be maintained around 0°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude 6-methoxy-2-hexanol.

Step 3c: Oxidation to this compound

-

Protocol: The crude 6-methoxy-2-hexanol from the previous step is oxidized to this compound using the PCC oxidation procedure described in Route 2, Step 2b.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Caption: Route 1: Synthesis from 1-Methylcyclopentanol.

Caption: Route 2: Oxidation of 6-Methoxy-2-hexanol.

Caption: Route 3: Grignard Synthesis Approach.

References

An In-depth Technical Guide to the Reaction Mechanism for the Formation of 6-Methoxy-2-hexanone

This whitepaper provides a detailed examination of a proposed reaction mechanism for the synthesis of 6-Methoxy-2-hexanone, a molecule of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of a directly established synthetic protocol in peer-reviewed literature, this guide outlines a plausible and chemically sound two-step synthetic pathway. The proposed synthesis involves a Williamson ether synthesis to introduce the methoxy group, followed by the oxidation of a secondary alcohol to the target ketone.

This document presents detailed experimental protocols, quantitative data in tabular format for clarity, and visual diagrams of the reaction pathways and workflows to facilitate a comprehensive understanding of the proposed synthetic route.

Proposed Synthetic Pathway

The formation of this compound can be efficiently achieved through a two-step process starting from 6-bromo-2-hexanol.

-

Step 1: Williamson Ether Synthesis. The first step involves the reaction of 6-bromo-2-hexanol with sodium methoxide in a suitable solvent, such as tetrahydrofuran (THF), to form 6-methoxy-2-hexanol. This reaction proceeds via an S(_N)2 mechanism where the methoxide ion acts as a nucleophile, displacing the bromide leaving group.

-

Step 2: Oxidation of 6-methoxy-2-hexanol. The secondary alcohol, 6-methoxy-2-hexanol, is then oxidized to the target ketone, this compound. A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) in dichloromethane (DCM) is proposed to achieve this transformation efficiently without over-oxidation.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-methoxy-2-hexanol via Williamson Ether Synthesis

Materials:

-

6-bromo-2-hexanol (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

A solution of 6-bromo-2-hexanol in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium methoxide is added portion-wise to the stirred solution over 15 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NH(_4)Cl solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO(_4), filtered, and concentrated under reduced pressure.

-

The crude product, 6-methoxy-2-hexanol, is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Oxidation

Materials:

-

6-methoxy-2-hexanol (1.0 eq)

-

Pyridinium Chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure:

-

A solution of 6-methoxy-2-hexanol in anhydrous DCM is added to a suspension of PCC and silica gel in anhydrous DCM at room temperature.

-

The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC.

-

Upon completion, the mixture is filtered through a pad of silica gel, and the filter cake is washed with diethyl ether.

-

The combined filtrate is concentrated under reduced pressure.

-

The crude product, this compound, is purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis of this compound.

| Table 1: Reactant and Product Quantities | |||

| Compound | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) |

| 6-bromo-2-hexanol | 181.07 | 0.1 | 18.11 |

| Sodium methoxide | 54.02 | 0.12 | 6.48 |

| 6-methoxy-2-hexanol (crude) | 132.20 | - | - |

| 6-methoxy-2-hexanol (purified) | 132.20 | 0.085 | 11.24 |

| Pyridinium Chlorochromate (PCC) | 215.56 | 0.1275 | 27.48 |

| This compound (crude) | 130.18 | - | - |

| This compound (purified) | 130.18 | 0.078 | 10.15 |

| Table 2: Yield and Purity | |

| Parameter | Value |

| Yield of 6-methoxy-2-hexanol | 85% |

| Yield of this compound | 92% (from 6-methoxy-2-hexanol) |

| Overall Yield | 78.2% |

| Purity (by GC-MS) | >98% |

Reaction Mechanisms and Workflows

Mechanism of Williamson Ether Synthesis

The formation of 6-methoxy-2-hexanol proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. The methoxide ion (CH(_3)O

−

Caption: S(_N)2 mechanism for the formation of 6-methoxy-2-hexanol.

Mechanism of Oxidation with PCC

The oxidation of the secondary alcohol to a ketone using PCC involves the formation of a chromate ester intermediate. This is followed by an E2-like elimination reaction where a base (such as pyridine present in the PCC reagent or another solvent molecule) abstracts a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond of the ketone and the reduction of Cr(VI) to Cr(IV).

Caption: Mechanism of the oxidation of a secondary alcohol using PCC.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.

Caption: A summary of the experimental workflow for the synthesis.

This guide provides a robust and plausible framework for the synthesis of this compound. The detailed protocols, data, and mechanistic diagrams are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions may lead to improved yields and efficiency.

An In-depth Technical Guide to the Chemical Reactivity of 6-Methoxy-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of 6-Methoxy-2-hexanone, a bifunctional organic molecule featuring both a ketone and an ether. Understanding the distinct and synergistic reactivity of these functional groups is crucial for its application in organic synthesis and as a potential building block in drug development. This document details the primary reaction pathways, provides experimental context, and presents quantitative data where available.

Core Reactivity Profile

The chemical behavior of this compound is dominated by the interplay of its two functional groups: the carbonyl group of the ketone and the ether linkage of the methoxy group. These sites can react independently or in concert, depending on the reaction conditions. The primary sites of reactivity are:

-

The Carbonyl Carbon: Susceptible to nucleophilic attack.

-

The α-Carbons (C1 and C3): The hydrogens on these carbons are acidic and can be removed to form enolates.

-

The Ether Oxygen: Can be protonated under strongly acidic conditions, initiating cleavage of the C-O bond.

-

The Methoxy Carbon: A target for nucleophilic substitution in ether cleavage reactions.

Reactions at the Ketone Functional Group

The ketone moiety is a primary site for a variety of chemical transformations, typical of carbonyl compounds.

Reactions at the α-Carbon

The presence of the carbonyl group acidifies the protons on the adjacent carbons (α-carbons). This allows for the formation of enolates, which are potent nucleophiles and key intermediates in many carbon-carbon bond-forming reactions.[1]

-

Enolate Formation: In the presence of a base, this compound can be deprotonated at either the C1 methyl group or the C3 methylene group to form a resonance-stabilized enolate. The regioselectivity of this deprotonation can be controlled by the choice of base and reaction conditions.[1] Kinetically controlled conditions (e.g., using a bulky base like LDA at low temperatures) favor the formation of the less substituted enolate from deprotonation at the C1 position.[2] Thermodynamically controlled conditions (e.g., using a smaller base like sodium ethoxide at higher temperatures) favor the more substituted and more stable enolate from deprotonation at the C3 position.[1]

-

Aldol Condensation: The enolate of this compound can react with other carbonyl compounds (including another molecule of itself) in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones, respectively.[2] These reactions are fundamental for building larger carbon skeletons.[3]

The logical workflow for enolate formation and subsequent reaction is depicted below.

Caption: Control of enolate formation in this compound.

Reactions at the Methoxy Group (Ether Functionality)

Ethers are generally considered to be unreactive functional groups, often used as solvents due to their stability.[4] However, under specific and often harsh conditions, the methoxy group in this compound can undergo cleavage.

Acid-Catalyzed Ether Cleavage

The most common reaction of ethers is cleavage by strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI).[5] The reaction proceeds via protonation of the ether oxygen to form a good leaving group (methanol).[6][7] The subsequent step depends on the nature of the carbon atoms attached to the oxygen.

For this compound, the carbon attached to the oxygen is a primary carbon. Therefore, the cleavage mechanism is expected to be SN2.[7][8] The halide ion (I⁻ or Br⁻) will act as a nucleophile, attacking the methyl group and displacing methanol.

The general workflow for acid-catalyzed ether cleavage is shown below.

Caption: SN2 mechanism for ether cleavage of this compound.

Quantitative Data and Experimental Protocols

While specific experimental data for this compound is not abundant in the literature, the reactivity of similar aliphatic methyl ethers and ketones provides a strong basis for predicting its behavior. The following tables summarize expected reaction types and provide general protocols based on well-established methodologies.

Table 1: Summary of Key Reactions and Conditions

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Mechanism |

| Ether Cleavage | Concentrated HI or HBr, reflux | 6-Hydroxy-2-hexanone, Methyl Halide | SN2 |

| α-Halogenation | Br₂, Acetic Acid | 1-Bromo-6-methoxy-2-hexanone and/or 3-Bromo-6-methoxy-2-hexanone | Acid-catalyzed enol formation followed by halogenation |

| Aldol Addition | Aldehyde/Ketone, NaOH or LDA | β-Hydroxy ketone derivative | Base-catalyzed enolate formation |

| Reduction | NaBH₄, Methanol | 6-Methoxy-2-hexanol | Nucleophilic addition of hydride |

| Oxidation of Methoxy Group | Calcium hypochlorite, Acetic acid, aq. Acetonitrile | Not directly applicable as it would form a diketone, which may be unstable. This method is more suited for secondary methyl ethers.[4] | Oxidation |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions with this compound.

Protocol 1: Acid-Catalyzed Cleavage of the Methoxy Group

-

Objective: To convert this compound to 6-Hydroxy-2-hexanone.

-

Reagents: this compound, concentrated hydroiodic acid (57%).

-

Procedure:

-

To a solution of this compound (1 equivalent) in a round-bottom flask, add an excess of concentrated hydroiodic acid (2-3 equivalents).

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by pouring it into a cold solution of sodium thiosulfate to neutralize the excess iodine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Protocol 2: Base-Catalyzed Aldol Addition with Benzaldehyde

-

Objective: To synthesize the β-hydroxy ketone adduct from this compound and benzaldehyde.

-

Reagents: this compound, benzaldehyde, sodium hydroxide, ethanol.

-

Procedure:

-

Dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of aqueous sodium hydroxide solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting β-hydroxy ketone by column chromatography.

-

Summary

This compound possesses two distinct reactive centers that allow for a diverse range of chemical transformations. The ketone functionality enables reactions at the carbonyl carbon and the α-carbons, particularly through enolate intermediates. The methoxy group, while generally stable, can be cleaved under strong acidic conditions. The interplay of these functional groups makes this compound a versatile building block in organic synthesis. The provided protocols, based on established chemical principles for ketones and ethers, offer a starting point for the practical application of this compound in a laboratory setting. Further research into the specific reaction kinetics and yields for this molecule would be beneficial for its broader application.

References

- 1. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ether - Wikipedia [en.wikipedia.org]

- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Stability and Storage of 6-Methoxy-2-hexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage considerations for 6-Methoxy-2-hexanone. The document details the known and potential degradation pathways of this bifunctional molecule, drawing upon the established chemistry of ketones and ethers. It outlines recommended storage conditions and handling procedures to ensure the compound's integrity. Furthermore, this guide presents detailed, adaptable experimental protocols for conducting forced degradation studies to systematically evaluate the stability of this compound under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress. All quantitative data from these hypothetical studies are summarized in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate potential degradation pathways and experimental workflows, providing a clear visual aid for researchers. This document is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and quality control settings.

Introduction

This compound is a chemical compound of interest in various fields of organic synthesis, including its use as an intermediate in the preparation of more complex molecules. The presence of two key functional groups, a ketone and an ether, dictates its chemical reactivity and, consequently, its stability profile. Understanding the conditions under which this compound remains stable and the pathways through which it degrades is critical for ensuring the reliability of experimental results, the quality of manufactured products, and the safety of its handling and storage.

This guide synthesizes the known chemical principles governing the stability of ketones and ethers to predict the behavior of this compound and provides a framework for its empirical stability testing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1][2] |

| Molecular Weight | 130.18 g/mol | PubChem[1][2] |

| IUPAC Name | 6-methoxyhexan-2-one | PubChem[2] |

| CAS Number | 29006-00-6 | ChemicalBook[3], PubChem[2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in water.[4] |

Potential Degradation Pathways

The chemical structure of this compound, containing both a ketone and an ether functional group, exposes it to several potential degradation pathways.

Ketone-Mediated Degradation

The ketone functional group is susceptible to photolytic degradation through Norrish Type I and Norrish Type II reactions upon exposure to UV light.[5][6]

-

Norrish Type I Cleavage: This involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of two radical species. These radicals can then undergo a variety of secondary reactions, including recombination, disproportionation, or reaction with other molecules.

-

Norrish Type II Cleavage: This pathway involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, forming a biradical intermediate. This intermediate can then undergo cleavage to form an enol and an alkene, or cyclize to form a cyclobutanol derivative.

Ether-Mediated Degradation

The ether linkage in this compound is generally stable but can be susceptible to cleavage under strong acidic conditions.[3][7] This acid-catalyzed hydrolysis typically involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion or solvent molecule, leading to the cleavage of a C-O bond.

Oxidative Degradation

While specific data for this compound is unavailable, ketones and ethers can be susceptible to oxidation, potentially leading to the formation of various degradation products.

A visual representation of these potential degradation pathways is provided in the following diagram.

Caption: Potential degradation routes for this compound.

Recommended Storage and Handling

Based on the general principles for storing flammable liquid ketones and ethers, the following conditions are recommended for this compound:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

-

Light: Protect from light to prevent photolytic degradation. Store in amber glass vials or in a dark cabinet.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative degradation.

-

Container: Use tightly sealed containers to prevent evaporation and exposure to moisture.

-

Ventilation: Store in a well-ventilated area designated for flammable liquids.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Experimental Protocols for Stability Testing

To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify the resulting degradants.

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions

5.3.1. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

5.3.2. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60 °C.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

5.3.3. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

5.3.4. Thermal Degradation

-

Place a solid sample of this compound in a controlled temperature oven at 60 °C.

-

Place a separate sample of the stock solution in a controlled temperature oven at 60 °C.

-

Withdraw samples at 1, 3, 7, and 14 days.

5.3.5. Photolytic Degradation

-

Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Withdraw aliquots from both the exposed and control samples at appropriate time intervals.

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate and quantify this compound from its potential degradation products. Mass Spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.

Hypothetical Stability Data

The following tables summarize the expected outcomes of a forced degradation study on this compound, based on the known reactivity of its functional groups. Note: This data is illustrative and not based on experimental results.

Table 2: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradants (Proposed) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 15% | 6-hydroxy-2-hexanone, Methanol |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | < 5% | No significant degradation |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | 10% | Various oxidized products |

| Thermal (Solid) | Heat | 14 days | 60 °C | < 2% | No significant degradation |

| Thermal (Solution) | Heat | 14 days | 60 °C | < 5% | No significant degradation |

| Photolytic | UV/Vis Light | As per ICH Q1B | Room Temp. | 25% | Norrish Type I & II products |

Table 3: Purity and Assay Data from Hypothetical Stability Study

| Time Point | Storage Condition | Assay (%) | Purity (%) |

| 0 | 25 °C / 60% RH | 100.0 | 99.8 |

| 3 Months | 25 °C / 60% RH | 99.5 | 99.6 |

| 6 Months | 25 °C / 60% RH | 99.1 | 99.2 |

| 12 Months | 25 °C / 60% RH | 98.5 | 98.7 |

| 3 Months | 40 °C / 75% RH | 98.0 | 98.2 |

| 6 Months | 40 °C / 75% RH | 96.5 | 96.8 |

Conclusion

This compound is expected to be a relatively stable compound under recommended storage conditions. The primary degradation pathways are likely to be acid-catalyzed hydrolysis of the ether linkage and photolytic degradation of the ketone moiety. Forced degradation studies are essential to confirm these pathways, identify specific degradation products, and establish a comprehensive stability profile. The protocols and information provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this compound in their applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ether - Wikipedia [en.wikipedia.org]

- 4. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 6-Methoxy-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 6-Methoxy-2-hexanone. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from structurally similar compounds, primarily 2-Hexanone, to provide a thorough understanding of the potential hazards and necessary safety measures. All quantitative data is summarized for clarity, and a logical workflow for safe handling is presented.

Physicochemical and Toxicological Profile

Table 1: Physicochemical and Toxicological Data

| Property | Value (this compound) | Value (2-Hexanone - Analogue) | Reference |

| Molecular Formula | C₇H₁₄O₂ | C₆H₁₂O | [1] |

| Molecular Weight | 130.18 g/mol | 100.16 g/mol | [1] |

| CAS Number | 29006-00-6 | 591-78-6 | [1][2] |

| Appearance | Not specified | Light yellow liquid | [2][3] |

| Odor | Not specified | Pungent | [2][3] |

| Boiling Point | Not specified | 127 °C / 260.6 °F | [3] |

| Melting Point | Not specified | -57 °C / -70.6 °F | [3] |

| Flash Point | Not specified | 23 °C / 73.4 °F | [3] |

| Autoignition Temperature | Not specified | 423 °C / 793.4 °F | [2] |

| Lower Explosion Limit | Not specified | 1.2 vol % | [3] |

| Upper Explosion Limit | Not specified | 8.00 vol % | [3] |

| Water Solubility | Not specified | 20 g/L (20°C) | [2] |

| Acute Oral Toxicity (LD50) | Not specified | Category 5; LD50 = 1,200 mg/kg (oral, Rats) | [2][4] |

| Acute Dermal Toxicity | Not specified | Category 5 | [2] |

| Reproductive Toxicity | Not specified | Category 2; Suspected of damaging fertility or the unborn child | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Not specified | Category 3; May cause drowsiness and dizziness | [2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Not specified | Category 1; Causes damage to organs through prolonged or repeated exposure | [2] |

Hazard Identification and Classification

Based on the data for 2-Hexanone, this compound should be treated as a hazardous substance with the following potential classifications:

-

Flammable Liquid: The low flash point of the analogue suggests a significant fire hazard. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3]

-

Health Hazards:

-

Acute Toxicity: May be harmful if swallowed or in contact with skin.[2]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]

-

Neurotoxicity: Chronic exposure to 2-Hexanone is linked to neurotoxicity and peripheral neuropathy.[4] The substance may have effects on the nervous system.[5]

-

Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[2]

-

Irritation: The substance is irritating to the eyes and respiratory tract.[5] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]

-

Experimental Protocols: General Safety and Handling Procedures

While specific experimental protocols for testing the safety of this compound are not available, the following general methodologies are standard in chemical safety assessment and should be applied.

3.1. Determining Flash Point (Closed-Cup Method)

A standard closed-cup flash point tester is used to determine the lowest temperature at which the vapors of the liquid will ignite. A sample of the substance is placed in the sealed cup and slowly heated. A small flame is periodically introduced into the vapor space. The flash point is the lowest temperature at which a flash is observed.

3.2. Acute Oral Toxicity (LD50) Study (Rodent Model)

This study is conducted to determine the single dose of the substance that is lethal to 50% of a test population of rodents (typically rats). Graded doses of the substance are administered orally to different groups of animals. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 value is then calculated using statistical methods.

Safe Handling and Storage Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE) and Engineering Controls

5.1. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood with a face velocity of at least 100 ft/min is essential to minimize inhalation exposure.[4]

-

Ignition Sources: Eliminate all sources of ignition, including open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment.[2][6]

-

Grounding: Ground and bond containers when transferring the material to prevent static discharge.[2]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible in the work area.[3]

5.2. Personal Protective Equipment

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[3]

First Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3]

Spill and Leak Procedures

In the event of a spill or leak, follow these steps:

-

Evacuate: Immediately evacuate all personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Eliminate Ignition Sources: Remove all sources of ignition.

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2]

-

Collection: Using non-sparking tools, collect the absorbed material and place it in a sealed, properly labeled container for disposal.[2]

-

Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Considerations

Dispose of waste this compound and contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most up-to-date safety information and regulations before handling any chemical.

References

Methodological & Application

Applications of 6-Methoxy-2-hexanone in Organic Synthesis: A Review of Current and Potential Uses

Introduction

6-Methoxy-2-hexanone is a bifunctional organic molecule containing both a ketone and a methoxy ether group. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis. However, a comprehensive review of the scientific literature reveals that its applications are not extensively documented. Its structural analog, 6-Chloro-2-hexanone, is recognized as a valuable intermediate in the pharmaceutical industry. This report details the known applications of this compound, primarily in the fragrance industry, and explores its potential in broader organic synthesis based on its chemical properties and reactivity of its functional groups.

Application in Fragrance Synthesis

The primary documented application of this compound and its derivatives lies in the field of fragrance chemistry. These compounds often contribute to floral, fruity, and fresh scent profiles in perfumery. While direct synthetic protocols starting from this compound are scarce, a key patent outlines the synthesis of the related fragrance molecule, 6-methoxy-2,6-dimethylheptanal (also known as methoxy melonal), from a structurally similar ketone. This process provides a valuable template for potential synthetic transformations of this compound.

A plausible synthetic application of this compound is in the Darzens condensation reaction to produce glycidic esters, which are precursors to aldehydes and ketones with valuable fragrance properties.

Table 1: Physicochemical Data of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Applications |

| This compound | C₇H₁₄O₂ | 130.18 | Not Reported | Flavor/aroma chemistry |

| 2-Hexanone | C₆H₁₂O | 100.16 | 127 | Industrial solvent |

| 6-Chloro-2-hexanone | C₆H₁₁ClO | 134.60 | Not Reported | Pharmaceutical intermediate |

Experimental Protocols

Based on established chemical reactions and methodologies detailed for analogous compounds, the following protocol describes a potential application of this compound in the synthesis of a fragrance precursor.

Protocol 1: Synthesis of Ethyl 3-(4-methoxybutyl)-3-methyloxirane-2-carboxylate via Darzens Condensation

Objective: To synthesize a glycidic ester from this compound, which can be further transformed into fragrance molecules.

Materials:

-

This compound

-

Ethyl chloroacetate

-

Sodium methoxide

-

Toluene, anhydrous

-

5% Sulfuric acid

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (argon or nitrogen), dissolve this compound (0.1 mol) and ethyl chloroacetate (0.12 mol) in 200 mL of anhydrous toluene.

-

Cool the reaction mixture to -10 °C using an ice-salt bath.

-

Slowly add a solution of sodium methoxide (0.12 mol) in methanol portion-wise over a period of 1 hour, maintaining the temperature below -5 °C.

-

After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional 2 hours.

-

Gradually warm the mixture to room temperature and stir for another 12 hours.

-

Quench the reaction by slowly adding 100 mL of 5% sulfuric acid while stirring.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude glycidic ester.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Expected Outcome: The formation of ethyl 3-(4-methoxybutyl)-3-methyloxirane-2-carboxylate, which can be characterized by NMR and IR spectroscopy.

Potential Synthetic Applications

The ketone and ether functionalities of this compound open up possibilities for its use in various other organic transformations:

-

Reductive Amination: The ketone can undergo reductive amination to introduce a nitrogen-containing functional group, a common strategy in the synthesis of pharmaceutical intermediates.

-

Aldol Condensation: The α-protons to the ketone are acidic and can participate in aldol condensation reactions to form α,β-unsaturated ketones, which are versatile synthetic intermediates.

-

Grignard and Organolithium Reactions: The ketone is susceptible to nucleophilic attack by organometallic reagents to form tertiary alcohols.

-

Cyclization Reactions: Intramolecular reactions, potentially involving the ether oxygen, could lead to the formation of cyclic compounds, which are of interest in medicinal and materials chemistry.

Visualizing Synthetic Pathways and Workflows

To illustrate the potential synthetic utility of this compound, the following diagrams have been generated.

Caption: Synthetic pathway from this compound to a potential fragrance aldehyde.

Caption: General workflow for investigating a starting material with limited literature.

Conclusion

While this compound is not as widely utilized in organic synthesis as some of its halogenated counterparts, its role in fragrance chemistry is noteworthy. The presence of both a ketone and an ether linkage provides a platform for diverse chemical transformations. The provided protocol for a Darzens condensation serves as a practical example of its potential application. Further research into the reactivity of this molecule could unveil its utility as a valuable building block for the synthesis of more complex and biologically active compounds, expanding its applications beyond the fragrance industry into pharmaceuticals and materials science. Researchers are encouraged to explore the synthetic possibilities offered by this bifunctional starting material.

Use of 6-Methoxy-2-hexanone as a research chemical

For Researchers, Scientists, and Drug Development Professionals

Application Notes

6-Methoxy-2-hexanone is a methyl ketone derivative with a methoxy group at the 6-position.[1] Currently, its application in published research is limited, with primary uses documented in the flavor and aroma industry.[1] However, its structural features suggest potential as a versatile intermediate in organic synthesis and a building block in medicinal chemistry.

While direct biological activity data for this compound is not extensively available in the public domain, its analogues, such as 2-hexanone, have been studied for their toxicological profiles, including neurotoxicity.[1][2][3] This warrants careful handling and thorough characterization in any research setting. The presence of both a ketone and a methoxy group offers two reactive sites for chemical modification, making it a candidate for the synthesis of more complex molecules. For instance, the ketone functionality can be a handle for forming heterocyclic structures, which are prevalent in many bioactive compounds.

This document provides a summary of its known properties, a general synthesis protocol, and an analytical method for its characterization, alongside hypothetical research applications to stimulate further investigation into its potential uses.

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | PubChem[4][5] |

| Molecular Weight | 130.18 g/mol | PubChem[4] |

| IUPAC Name | 6-methoxyhexan-2-one | PubChem[4] |

| CAS Number | 29006-00-6 | ChemicalBook[6] |

| SMILES | CC(=O)CCCCOC | PubChem[4][5] |

| InChIKey | BBFYIMIWUNYAAX-UHFFFAOYSA-N | PubChem[4][5] |

| XlogP (predicted) | 0.4 | PubChem[4][5] |

Experimental Protocols

General Synthesis of this compound

The following is a generalized protocol for the synthesis of this compound, based on common organic synthesis techniques for related ketones. This should be adapted and optimized based on laboratory conditions and available starting materials.

Principle: A plausible route involves the Williamson ether synthesis to introduce the methoxy group onto a suitable 6-halo-2-hexanone precursor.

Materials:

-

6-Chloro-2-hexanone (or 6-Bromo-2-hexanone)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 6-chloro-2-hexanone (1 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

-

To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a suitable method for the identification and purity assessment of the volatile compound this compound. The gas chromatograph separates the components of the sample, and the mass spectrometer provides data on their mass-to-charge ratio, allowing for structural elucidation.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column (e.g., polyethylene glycol or modified polyethylene glycol stationary phase).

-

Mass Spectrometer: Capable of electron ionization (EI).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 230 °C at a rate of 10 °C/min.

-

Final hold: Maintain at 230 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Data Analysis:

-

Determine the retention time of the compound.

-

Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.

-

Integrate the peak area in the TIC to assess purity.

-

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the GC-MS analysis of this compound.

Caption: A conceptual workflow for the use of this compound in drug discovery.

References

- 1. This compound | 29006-00-6 | Benchchem [benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C7H14O2 | CID 34415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 29006-00-6 [chemicalbook.com]